molecular formula C16H10N2OS2 B2841283 N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 392236-81-6

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2841283
CAS No.: 392236-81-6
M. Wt: 310.39
InChI Key: ZFUWLOGXZUJSMJ-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a naphtho-thiazole moiety with a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like 2-propanol under reflux conditions. The intermediate product, N-(1-naphthyl)thiophene-2-carboxamide, is then treated with phosphorus pentasulfide (P2S5) to form the corresponding thioamide. Finally, oxidation of the thioamide with potassium ferricyanide in an alkaline medium yields the desired this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is of particular interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a naphtho-thiazole moiety with a thiophene carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-14-11-5-2-1-4-10(11)7-8-12(14)21-16/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUWLOGXZUJSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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